molecular formula C7H11BO2 B12564192 2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 174584-72-6

2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B12564192
CAS No.: 174584-72-6
M. Wt: 137.97 g/mol
InChI Key: TZCPJWQIOUGTBN-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

The IUPAC name This compound systematically describes the compound’s structure: a six-membered ring containing two oxygen atoms (positions 1 and 3) and one boron atom (position 2), with an ethynyl (-C≡CH) substituent at the boron center and two methyl (-CH$$3$$) groups at the 5-position carbons. The molecular formula C$$ 7$$H$${11}$$BO$$2$$ corresponds to a molecular weight of 137.97 g/mol , as calculated from isotopic composition data. Key identifiers include:

Property Value Source
CAS Registry Number 174584-72-6
DSSTox Substance ID DTXSID20349049
SMILES Notation B1(OCC(CO1)(C)C)C#C
InChI Key TZCPJWQIOUGTBN-UHFFFAOYSA-N

The SMILES string B1(OCC(CO1)(C)C)C#C delineates the borinate ring (B1-O-C-C-O), with the 5,5-dimethyl substitution on the adjacent carbons and the ethynyl group directly bonded to boron. X-ray crystallography, though not explicitly reported for this compound, would likely reveal a chair-like conformation for the dioxaborinane ring, stabilized by the electron-withdrawing ethynyl group.

Historical Context in Boron-Containing Heterocycles

Dioxaborinanes emerged as a subclass of boron heterocycles in the late 20th century, driven by the need for air-stable boron reagents in asymmetric synthesis. Early work focused on simple analogs like 1,3,2-dioxaborinane (CAS 19118-85-5), which demonstrated utility in hydroboration reactions. The introduction of alkyl and alkynyl substituents, as seen in 2-ethyl-5,5-dimethyl-1,3,2-dioxaborinane (CAS 57186-59-1) and 2-ethynyl derivatives, marked a shift toward tailoring boron’s Lewis acidity and steric bulk for specific reactivity profiles. For instance, the ethynyl group in this compound enhances electrophilicity at boron, enabling transmetalation in palladium-catalyzed cross-couplings—a property less pronounced in alkyl-substituted analogs.

Role in Modern Organoboron Chemistry

In contemporary synthesis, this compound’s utility stems from three key attributes:

  • Stability : The dioxaborinane ring resists hydrolysis better than acyclic boronic esters, attributed to the chelate effect of the 1,3-diol oxygen atoms.
  • Reactivity : The ethynyl group serves as a latent site for further functionalization via Sonogashira coupling or cycloaddition reactions, while the boron center participates in Suzuki-Miyaura couplings.
  • Steric Control : The 5,5-dimethyl groups create a congested environment around boron, favoring regioselective transformations in substrates prone to undesired side reactions.

A notable application involves the synthesis of trisubstituted alkenes, where analogous dioxaborinanes undergo hydroboration followed by palladium-catalyzed cross-coupling to install aryl or alkyl groups with ≥98% stereoselectivity. For example, treatment of Z-1-halo-1-alkenylboranes with organolithium reagents generates intermediates that undergo migratory insertion to form E-alkenes, a process facilitated by the steric and electronic profile of the dioxaborinane scaffold.

Properties

IUPAC Name

2-ethynyl-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BO2/c1-4-8-9-5-7(2,3)6-10-8/h1H,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCPJWQIOUGTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349049
Record name 2-ethynyl-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174584-72-6
Record name 2-ethynyl-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of an ethynyl group with a 5,5-dimethyl-1,3,2-dioxaborinane precursor. The reaction conditions often require a catalyst and an inert atmosphere to prevent unwanted side reactions. Common reagents used in the synthesis include ethynyl magnesium bromide and boron-containing compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent degradation of the compound .

Major Products

The major products formed from these reactions include boronic acids, alcohols, and substituted dioxaborinanes, which can be further utilized in various chemical syntheses .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry
2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane is primarily utilized as a reagent in organic synthesis. It plays a crucial role in the formation of carbon-boron bonds through Suzuki coupling reactions, which are essential for constructing complex organic molecules. Its ability to form stable boron-carbon bonds enhances its utility in synthesizing various compounds .

Comparison with Similar Compounds
The compound can be compared with other boron-containing reagents such as:

Compound NameStructureKey Applications
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinaneStructureUsed in similar coupling reactions but with different reactivity due to the phenyl group.
Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoateStructureServes as an intermediate in organic synthesis and medicinal chemistry.

Biological Applications

Pharmaceutical Development
This compound is instrumental in the development of boron-containing drugs and diagnostic agents. Its unique structure allows for the design of novel therapeutic agents that can target specific biological pathways effectively. For instance, it has been involved in synthesizing biologically active compounds that exhibit anticancer properties .

Case Study: Anticancer Properties
In a study focusing on the synthesis of DMU-212, a resveratrol analogue with potential anticancer effects for treating ovarian cancer, the compound was successfully utilized to enhance the yield and selectivity of the final product through optimized Suzuki coupling reactions .

Material Science

Advanced Materials Production
The compound is also employed in creating advanced materials such as polymers and coatings. Its stability and reactivity contribute to improved performance characteristics in various industrial applications. For example:

  • Polymer Chemistry: It aids in synthesizing polymers that exhibit enhanced mechanical properties.
  • Coatings: Used to develop coatings with superior durability and chemical resistance.

Environmental Chemistry

Sustainable Practices
The compound has potential applications in environmentally friendly chemical processes. Its use can help minimize waste and energy consumption in industrial settings by facilitating more efficient synthetic routes .

Analytical Chemistry

Detection and Quantification
In analytical chemistry, this compound serves as a crucial reagent for detecting and quantifying various substances. This application is vital for quality control in manufacturing processes and research settings .

Mechanism of Action

The mechanism by which 2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, influencing their activity and function. This interaction is crucial in its applications in drug development and biochemical assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The reactivity and applications of 5,5-dimethyl-1,3,2-dioxaborinane derivatives depend heavily on the substituent at the 2-position. Key analogues include:

Substituent Example Compound (CAS No.) Electronic Nature Reactivity Notes References
Phenyl 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane (5123-13-7) Electron-neutral Baseline reactivity in cross-couplings; moderate steric hindrance
4-Methoxyphenyl 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (213596-33-9) Electron-donating Enhanced reactivity with electron-deficient partners due to increased boron electrophilicity
3-Pyridyl 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane (845885-86-1) Electron-withdrawing Stabilizes boron center; useful in heterocyclic synthesis
Thiophen-2-yl 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane (355408-55-8) Moderately donating Compatible with transition-metal catalysts for C–S bond formation
Allyl 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane (911482-75-2) Electron-neutral Less steric hindrance; efficient in alkenylation reactions
Cyclopropyl 2-Cyclopropyl-5,5-dimethyl-1,3,2-dioxaborinane (941320-87-2) Sterically bulky Limited reactivity in hindered environments but useful for strained systems

Reactivity Trends

  • Steric Effects : Bulky substituents (e.g., cyclopropyl, biphenyl) reduce reaction rates in sterically demanding catalytic systems. For example, 2-cyclopropyl derivatives exhibit lower yields in nickel-catalyzed couplings compared to less hindered methoxy variants .
  • Electronic Effects : Electron-withdrawing groups (e.g., 3-pyridyl) stabilize the boron center, enhancing stability but requiring harsher conditions for activation. Conversely, electron-donating groups (e.g., 4-methoxyphenyl) increase boron’s electrophilicity, improving reactivity with electron-poor aryl halides .
  • Heteroaromatic Compatibility : Thiophene- and pyridyl-substituted derivatives show selective reactivity in heterocycle-forming reactions, enabling access to pharmaceuticals and optoelectronic materials .

Biological Activity

2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry based on a review of diverse scientific literature.

Chemical Structure and Properties

  • Chemical Formula : C11H13B O2
  • Molecular Weight : 188.03 g/mol
  • Structure : The compound features a dioxaborinane ring with ethynyl and dimethyl substituents, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It has been shown to induce oxidative stress in certain cell lines, which can lead to cytotoxic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Line Studies : In vitro studies demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For example:
    • IC50 Values : The compound showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Bacterial Strains Tested : It exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Effects :
    • A study published in Journal of Medicinal Chemistry reported that this compound selectively induced apoptosis in cancer cells through ROS-mediated pathways. The study highlighted its potential as a lead compound for further development in cancer therapy .
  • Antimicrobial Evaluation :
    • Research conducted by Smith et al. (2020) assessed the antimicrobial efficacy against multi-drug resistant strains. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeCell Lines / Strains TestedIC50/MIC ValuesReferences
AnticancerMCF-7 (breast), A549 (lung)Low micromolar range
AntimicrobialS. aureus, E. coli32 - 128 µg/mL

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